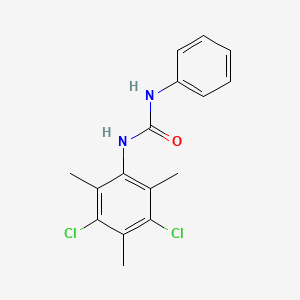methanone CAS No. 62559-66-4](/img/structure/B14512909.png)
[2-Chloro-4-(ethylsulfanyl)phenyl](1-methyl-1H-imidazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(ethylsulfanyl)phenylmethanone is a compound that features a combination of a chlorinated phenyl ring, an ethylsulfanyl group, and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylsulfanyl)phenylmethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be introduced through electrophilic aromatic substitution reactions, where a chlorinated benzene derivative is reacted with an appropriate electrophile.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol is reacted with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(ethylsulfanyl)phenylmethanone can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(ethylsulfanyl)phenylmethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(ethylsulfanyl)phenylmethanone involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity or receptor binding. The chlorinated phenyl ring and ethylsulfanyl group can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(methylsulfanyl)phenylmethanone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Chloro-4-(ethylsulfanyl)phenylmethanone: Similar structure but with an ethyl group on the imidazole ring instead of a methyl group.
Uniqueness
The presence of the ethylsulfanyl group in 2-Chloro-4-(ethylsulfanyl)phenylmethanone provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
62559-66-4 |
|---|---|
Molekularformel |
C13H13ClN2OS |
Molekulargewicht |
280.77 g/mol |
IUPAC-Name |
(2-chloro-4-ethylsulfanylphenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-18-9-4-5-10(11(14)8-9)12(17)13-15-6-7-16(13)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
MOKSZCBOZXAUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(=C(C=C1)C(=O)C2=NC=CN2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
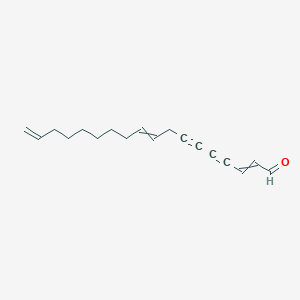




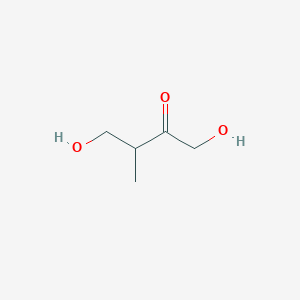
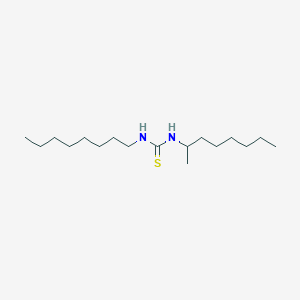
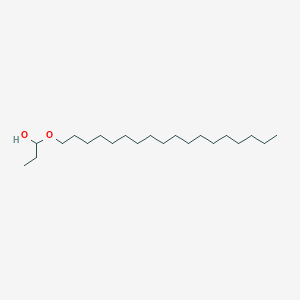
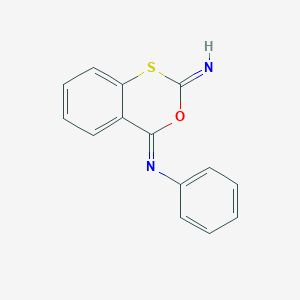
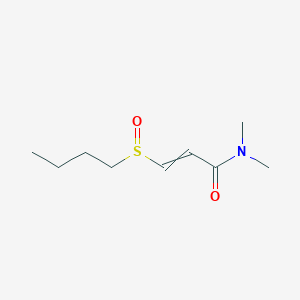
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
